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Compound of Interest

Compound Name: N6-Me-rA phosphoramidite

Cat. No.: B15552454 Get Quote

An In-depth Resource for Scientists and Drug Development Professionals on the Properties,

Synthesis, and Biological Context of N6-Me-rA Phosphoramidite.

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger

RNA (mRNA), playing a critical role in various cellular processes, including RNA splicing,

nuclear export, stability, and translation. The ability to incorporate this modification into

synthetic RNA oligonucleotides is crucial for a deeper understanding of its biological functions

and for the development of novel RNA-based therapeutics. This technical guide provides a

comprehensive overview of N6-Me-rA phosphoramidite, the key chemical building block for

the synthesis of m6A-modified RNA.

Core Properties of N6-Me-rA Phosphoramidite
N6-Me-rA phosphoramidite is a specialized nucleoside phosphoramidite used in solid-phase

oligonucleotide synthesis to introduce N6-methyladenosine at specific positions within an RNA

sequence. Its chemical structure is designed for efficient coupling chemistry on automated

DNA/RNA synthesizers.

Physicochemical Properties
Quantitative data for commercially available N6-Me-rA phosphoramidite is summarized in the

table below. These values are essential for calculating reagent concentrations, optimizing

synthesis protocols, and ensuring proper storage and handling.
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Property Value Source(s)

Chemical Name

5'-O-(4,4'-Dimethoxytrityl)-N6-

methyl-2'-O-TBDMS-

adenosine-3'-[(2-cyanoethyl)-

(N,N-diisopropyl)]-

phosphoramidite

[1][2][3]

Molecular Formula
C47H64N7O7PSi (may vary

slightly by protecting groups)
[2][3]

Molecular Weight
~898.1 g/mol (may vary slightly

by protecting groups)
[2][3]

Appearance A solid [3]

Purity ≥95-98% [1][2]

Solubility

Soluble in anhydrous

acetonitrile. Sparingly soluble

in DMSO (1-10 mg/ml) and

soluble in Ethanol (≥10 mg/ml).

[3][4]

Storage Conditions -20°C, under dry conditions. [2][3]

Stability
≥ 4 years under recommended

storage conditions.
[3]

Synthesis of m6A-Modified Oligonucleotides
The incorporation of N6-Me-rA into an oligonucleotide follows the standard phosphoramidite

chemistry cycle on an automated synthesizer. However, specific parameters may need

optimization to ensure high coupling efficiency and yield.

Experimental Protocol: Solid-Phase Synthesis
Preparation of the Phosphoramidite Solution: Dissolve the N6-Me-rA phosphoramidite in

anhydrous acetonitrile to the desired concentration (typically 0.1 M).

Standard Synthesis Cycle:
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Detritylation: Removal of the 5'-DMT protecting group from the solid support-bound

nucleotide.

Coupling: Activation of the N6-Me-rA phosphoramidite with an activator (e.g., tetrazole or

a derivative) and subsequent reaction with the free 5'-hydroxyl group of the growing

oligonucleotide chain. A coupling time of 6-12 minutes is often recommended for modified

phosphoramidites.[5][6]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutants. To avoid exchange of protecting groups, an UltraMild Cap Mix A may be

used.[6]

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved

from the solid support and all protecting groups are removed. The N6-methyladenosine

modification is generally stable under standard deprotection conditions using ammonium

hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[6] Ultramild

deprotection conditions, such as 0.05M potassium carbonate in methanol, can also be used.

[5]

The Biological Machinery of m6A Regulation
The dynamic nature of m6A modification is governed by a set of proteins collectively known as

"writers," "erasers," and "readers."

m6A Signaling Pathway
The interplay between these protein families dictates the fate and function of m6A-modified

RNA.
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Caption: The m6A regulatory pathway involving writers, erasers, and readers.

Writers: The METTL3/METTL14 methyltransferase complex is the primary writer, installing

the m6A mark on RNA.[7][8][9][10] METTL3 is the catalytic subunit, while METTL14 plays a

structural role and facilitates RNA binding.[7][8][9][10]

Erasers: FTO and ALKBH5 are demethylases that remove the m6A modification.[11][12][13]

[14][15] They belong to the Fe(II)/2-oxoglutarate-dependent dioxygenase family and catalyze

oxidative demethylation.[11]

Readers: YTH domain-containing proteins (YTHDF1-3, YTHDC1-2) recognize and bind to

m6A-modified RNA, mediating downstream effects.[16][17][18][19][20] In the nucleus,

YTHDC1 influences RNA splicing and nuclear export.[16] In the cytoplasm, YTHDF1 is

primarily involved in promoting translation, YTHDF2 in promoting RNA decay, and YTHDF3

in modulating both translation and decay.[16][17][18][19][20]
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Experimental Analysis of m6A-Modified RNA
Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq) is a

widely used technique to map the transcriptome-wide distribution of m6A.

MeRIP-seq Experimental Workflow
The following diagram outlines the key steps in a typical MeRIP-seq experiment.
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Caption: A simplified workflow of the MeRIP-seq experimental procedure.
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MeRIP-seq Protocol Overview
RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues and

subsequently fragmented into smaller pieces (typically around 100 nucleotides).[21][22][23]

Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A,

which binds to the m6A-containing fragments.[21][22][23]

Enrichment: The antibody-RNA complexes are captured, and unbound RNA fragments are

washed away.[21][22][23]

Elution and Library Preparation: The enriched m6A-containing RNA fragments are eluted and

used to prepare a cDNA library for sequencing.[21][22][23]

Sequencing and Analysis: The library is sequenced using a high-throughput platform. The

resulting data is analyzed to identify enriched regions (peaks), which correspond to the

locations of m6A modifications in the transcriptome.[24][25][26][27]

This technical guide provides a foundational understanding of N6-Me-rA phosphoramidite
and its central role in the study of m6A RNA modification. For researchers and drug

development professionals, the ability to synthesize and analyze m6A-modified RNA is a

powerful tool for dissecting its complex biological roles and exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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